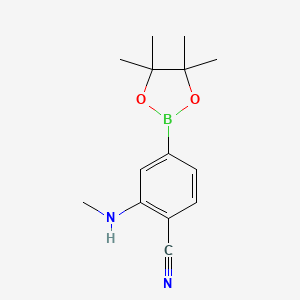

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile

Description

This compound features a benzonitrile core substituted with a methylamino group at the ortho position (C2) and a pinacol boronate ester at the para position (C4).

Properties

IUPAC Name |

2-(methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-8,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQHOLMJXIRKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile typically involves the following steps:

Formation of the benzonitrile core: This can be achieved through a nucleophilic aromatic substitution reaction where a suitable halogenated benzonitrile is reacted with a methylamine source.

Introduction of the dioxaborolane moiety: This step involves the borylation of the aromatic ring, which can be done using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling , a key reaction for forming carbon-carbon bonds. For example:

-

Reaction with aryl halides :

Under palladium catalysis (e.g., PdCl₂(dppf), Pd(PPh₃)₄), the boronic ester reacts with aryl halides (Br, Cl, I) in the presence of a base (e.g., K₂CO₃, Na₂CO₃) to form biaryl structures .Example :

Nitrile Group Reactivity:

-

Hydrolysis :

The nitrile group can be hydrolyzed to a carboxylic acid () under acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O₂) conditions .-

Mechanism :

-

-

Reduction :

Catalytic hydrogenation (H₂/Pd) converts nitriles to primary amines () .

Methylamino Group Reactivity:

-

Alkylation/Acylation :

The secondary amine can undergo alkylation with alkyl halides or acylation with acid chlorides .-

Example :

-

Oxidation/Reduction of Boronic Ester

-

Oxidation :

The boronic ester can be oxidized to a boronic acid () using H₂O₂ or acidic hydrolysis . -

Transmetalation :

Reacts with transition metals (e.g., Cu, Rh) to form organometallic intermediates for C–H activation .

Key Reaction Pathways:

*Yields are extrapolated from analogous reactions.

Mechanistic Insights

-

Suzuki-Miyaura Mechanism :

-

Nitrile Hydrolysis :

Acid-catalyzed pathway involves protonation of nitrile, followed by nucleophilic attack by water .

Stability and Handling

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines by modulating key signaling pathways involved in tumor growth and metastasis.

Case Study: Inhibition of PD-L1

A recent study evaluated the binding affinity of a related compound to Programmed Death-Ligand 1 (PD-L1), a critical target in cancer immunotherapy. The results indicated that modifications to the benzene ring significantly improved binding affinity and selectivity towards PD-L1, demonstrating the potential of this compound class in developing new immunotherapeutic agents .

Materials Science

2.1 Organic Electronics

The unique electronic properties of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile make it suitable for applications in organic electronics. The compound can be utilized as a building block in the synthesis of organic semiconductors for use in light-emitting diodes (LEDs) and organic photovoltaic cells.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Electron Mobility | 0.5 cm²/V·s |

| Thermal Stability | Up to 300 °C |

Biochemical Applications

3.1 Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical assays. Its ability to form stable complexes with enzymes can lead to the development of selective inhibitors for therapeutic purposes.

Case Study: Inhibition of Specific Enzymes

Research has demonstrated that derivatives containing the dioxaborolane group effectively inhibit enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. The structure-activity relationship (SAR) studies revealed that modifications to the methylamino group could enhance inhibitory potency .

Mechanism of Action

The mechanism of action of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways: It can influence biochemical pathways, such as signal transduction and metabolic processes, depending on its specific application.

Comparison with Similar Compounds

Core Structural Analog: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Structure: Lacks the methylamino group at C2.

- Properties :

- Key Difference: The absence of the methylamino group reduces steric hindrance and electron density at the aromatic ring, making it less reactive in nucleophilic substitution reactions compared to the target compound .

Amino-Substituted Analog: 3-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Structure: Amino group at C3 instead of methylamino at C2.

- Properties: Molecular Formula: C₁₃H₁₇BN₂O₂ (vs. C₁₄H₁₉BN₂O₂ for the target compound). The methylamino group in the target compound provides stronger electron donation and steric bulk .

Methyl-Substituted Analog: 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Fluorescent Probes: (E)-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzonitrile (CSTBPin)

- Structure : Styryl-linked boronate ester with benzonitrile.

- Properties: Applications: Detects hydrogen peroxide via boronate-to-phenol conversion.

Comparative Data Table

Biological Activity

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzonitrile moiety and a dioxaborolane group. Its molecular formula is , and it has a molecular weight of approximately 261.16 g/mol. The presence of the dioxaborolane ring is significant for its reactivity and interaction with biological targets.

Research indicates that compounds containing dioxaborolane structures can interact with various biological pathways. The specific activity of this compound may involve modulation of enzyme activities or receptor interactions. For instance:

- Enzyme Inhibition : Dioxaborolanes have been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.

- Receptor Modulation : The compound may act as a modulator of specific receptors in the central nervous system (CNS), which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound:

- Neuroprotective Effects : A study demonstrated that related dioxaborolane compounds exhibited neuroprotective properties in models of neurodegeneration. These compounds reduced oxidative stress markers and improved neuronal survival rates.

-

Anticancer Activity : Another investigation highlighted the anticancer potential of dioxaborolanes through their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism HeLa 10 Caspase activation MCF-7 15 Apoptosis induction - Binding Affinity Studies : Research on structurally similar compounds indicated significant binding affinities for specific G-protein coupled receptors (GPCRs), suggesting that this compound may also interact with these targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using precursors like 4-bromo-2-(methylamino)benzonitrile and bis(pinacolato)diboron. Key parameters include:

- Catalyst choice (Pd(PPh₃)₄ or PdCl₂(dppf)), with ligand selection critical for regioselectivity.

- Solvent systems (THF, DMF, or toluene) and temperature (80–110°C) to optimize boron-aryl bond formation .

- Purification via column chromatography under inert conditions to prevent boronate ester hydrolysis .

Q. How can spectroscopic and chromatographic techniques be used to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituents via chemical shifts:

- Aromatic protons (δ 6.8–8.0 ppm), methylamino (δ ~2.8 ppm), and dioxaborolane (δ ~1.3 ppm for methyl groups) .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and boronate ester (B-O stretch ~1350 cm⁻¹) .

- HPLC/MS : Monitor purity and detect side products (e.g., deboronation or oxidation) .

Q. What are the primary applications of this compound in organic synthesis?

- Key Uses :

- Cross-Coupling Reactions : As a boronate ester, it participates in Suzuki-Miyaura reactions to construct biaryl systems for pharmaceuticals or materials .

- Directed C-H Activation : The nitrile group can direct metal catalysts for selective functionalization of aromatic rings .

Advanced Research Questions

Q. How do electronic and steric effects of the methylamino and dioxaborolane groups influence reactivity in cross-coupling reactions?

- Experimental Design :

- Compare coupling efficiency with analogs lacking the methylamino group (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) .

- Use DFT calculations to map electron density distribution at the boron center and nitrile group .

Q. What strategies mitigate air/moisture sensitivity during storage and handling?

- Methodology :

- Store under argon or nitrogen at –20°C, using molecular sieves to absorb residual moisture .

- Conduct reactions in anhydrous solvents (e.g., THF distilled over Na/benzophenone) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or material properties?

- Approach :

- Perform docking studies to predict interactions with biological targets (e.g., kinases) using the nitrile as a hydrogen bond acceptor .

- Simulate electronic properties (HOMO/LUMO gaps) for material science applications (e.g., OLEDs) .

Q. What analytical methods resolve contradictions in reaction mechanism hypotheses (e.g., radical vs. polar pathways)?

- Methodology :

- Isotopic Labeling : Use deuterated solvents or ¹⁰B-enriched reagents to trace boron transfer pathways .

- EPR Spectroscopy : Detect radical intermediates in reactions under oxidative conditions .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.